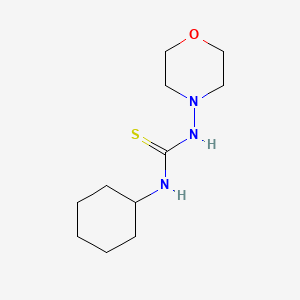

![molecular formula C15H13N3O3 B5571467 2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)

2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to "2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine," involves cyclocondensation reactions. For instance, novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles have been efficiently synthesized by cyclocondensation of the appropriate 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid, identified through spectroscopic methods (Kudelko, Jasiak, & Ejsmont, 2014).

Molecular Structure Analysis

The crystal structure of related oxadiazole compounds has been confirmed through various spectroscopic methods and X-ray diffraction, which helps in understanding the spatial arrangement and electronic structure of these molecules. For example, the crystal structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been synthesized and confirmed, providing insight into the molecular arrangement (Shen et al., 2018).

Chemical Reactions and Properties

The reactivity and functional group transformations in oxadiazole derivatives are subjects of active research. These compounds participate in a variety of chemical reactions, which can be tailored to produce a wide range of products with desired properties. For example, the design and synthesis of novel 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues have shown significant antiproliferative activity, demonstrating the chemical versatility of the oxadiazole core (Chitti et al., 2019).

Physical Properties Analysis

Oxadiazoles exhibit unique physical properties, such as thermal stability and solubility, which are crucial for their application in various fields. The thermal behavior and solubility in polar and aprotic solvents of polymers containing 1,3,4-oxadiazole units have been studied, offering insights into the material properties of these compounds (Mansoori et al., 2012).

Chemical Properties Analysis

The chemical properties of oxadiazoles, such as their electrophilic and nucleophilic reaction sites, are essential for understanding their reactivity. These properties are influenced by the substituents on the oxadiazole ring and the overall molecular structure. Studies on the synthesis, characterization, and optical properties of oxadiazole derivatives provide valuable information on their chemical behavior and potential applications (Ge et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on the efficient synthesis and chemical characterization of oxadiazole derivatives. For instance, Kudelko et al. (2014) discussed the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles, analyzing their acid-base interactions and the influence of substituents on the basicity of the pyridine system, which could be relevant for understanding the chemical properties of related compounds (Kudelko, Jasiak, & Ejsmont, 2014). Similarly, Mansoori et al. (2012) synthesized thermally stable polyimides and poly(amide-imide) based on 2-[5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine, highlighting the material's potential in industrial applications due to its stability and solubility in polar solvents (Mansoori, Atghia, Shah Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).

Antibacterial Activity

Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives and assessed their antibacterial activities against Xanthomonas oryzae pv. oryzae. This research indicates the potential of oxadiazole derivatives in the development of new antibacterial agents, demonstrating good inhibitory effects in preliminary bioassays (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).

Electronic and Optical Applications

Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, including their synthesis and use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs), underscores the utility of oxadiazole compounds in electronic and photonic devices. These materials exhibited high efficiency and low roll-off in blue, green, and red phosphorescent OLEDs, showcasing their potential for improving device performance (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

Anticancer Agents

Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their research into the anti-inflammatory and anticancer activities of these compounds highlights the therapeutic potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-19-12-7-6-10(9-13(12)20-2)15-17-14(18-21-15)11-5-3-4-8-16-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVJUHYOURIJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)